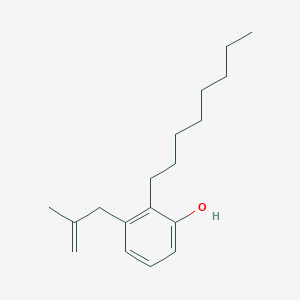
3-(2-Methylprop-2-EN-1-YL)-2-octylphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Methylprop-2-EN-1-YL)-2-octylphenol is an organic compound with a complex structure that includes a phenol group substituted with a 2-methylprop-2-en-1-yl group and an octyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylprop-2-EN-1-YL)-2-octylphenol typically involves the alkylation of phenol with 2-methylprop-2-en-1-yl and octyl groups. The reaction conditions often include the use of strong bases such as sodium hydroxide or potassium hydroxide to deprotonate the phenol, followed by the addition of the alkyl halides under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as phase transfer catalysts may also be employed to improve the efficiency of the reaction.
化学反応の分析
Types of Reactions
3-(2-Methylprop-2-EN-1-YL)-2-octylphenol can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding alcohols.
Substitution: Halogenated or nitrated phenol derivatives.
科学的研究の応用
3-(2-Methylprop-2-EN-1-YL)-2-octylphenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(2-Methylprop-2-EN-1-YL)-2-octylphenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds and interact with enzymes or receptors, potentially modulating their activity. The alkyl groups may influence the compound’s hydrophobicity and membrane permeability, affecting its distribution and activity within biological systems.
類似化合物との比較
Similar Compounds
- 3-[(2-methylprop-2-en-1-yl)oxy]benzoic acid
- Isophthalic acid, 2-methylprop-2-en-1-yl pentadecyl ester
- 3-(2-Methylprop-2-en-1-yl)-2-sulfanylidene-7-(trifluoromethyl)-2,3-dihydroquinazolin-4(1H)-one
Uniqueness
3-(2-Methylprop-2-EN-1-YL)-2-octylphenol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
特性
CAS番号 |
138392-62-8 |
|---|---|
分子式 |
C18H28O |
分子量 |
260.4 g/mol |
IUPAC名 |
3-(2-methylprop-2-enyl)-2-octylphenol |
InChI |
InChI=1S/C18H28O/c1-4-5-6-7-8-9-12-17-16(14-15(2)3)11-10-13-18(17)19/h10-11,13,19H,2,4-9,12,14H2,1,3H3 |
InChIキー |
RYCYGIYKVAFNHU-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC1=C(C=CC=C1O)CC(=C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



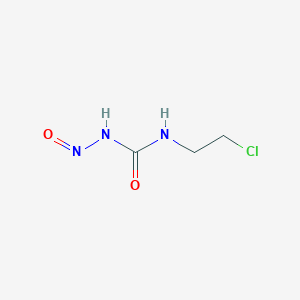
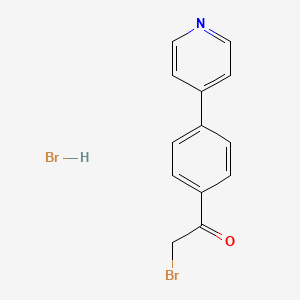
![[(2E)-3-(6-Chloropyridin-3-yl)-1-methyltriaz-2-en-1-yl]methanol](/img/structure/B14288341.png)
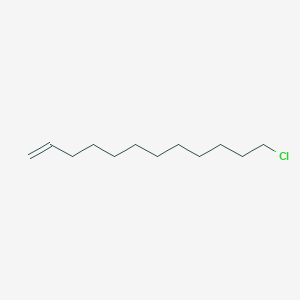
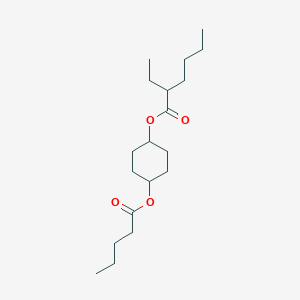
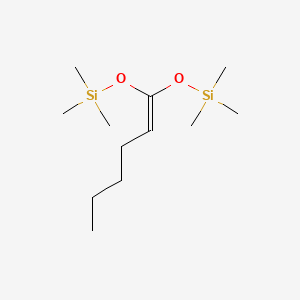
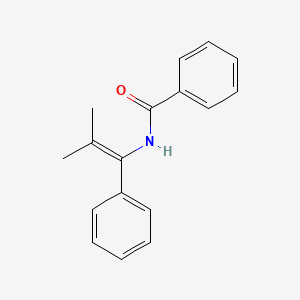
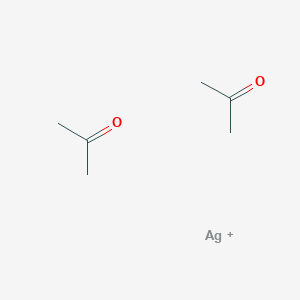
![Methyl 2,5-bis[(trifluoromethanesulfonyl)oxy]benzoate](/img/structure/B14288365.png)
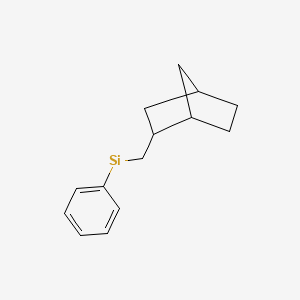

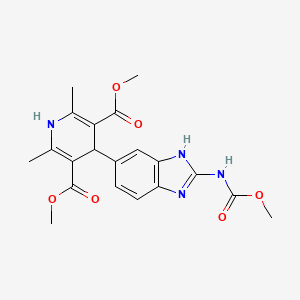
![7-(5-Ethylnonan-2-yl)-5-[2-(4-nitrophenyl)hydrazinylidene]quinolin-8(5H)-one](/img/structure/B14288393.png)
